molecular formula C37H60N4O6 B134145 N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide CAS No. 150919-56-5

N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide

Cat. No. B134145
M. Wt: 656.9 g/mol
InChI Key: JDIUCAYZFZBZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide, also known as MOPIA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MOPIA belongs to the class of compounds known as imidazolidinones, which have been shown to possess a range of biological activities.

Mechanism Of Action

The mechanism of action of N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide is not fully understood, but it is thought to involve the modulation of various enzymes and receptors. N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various ion channels and receptors, including the transient receptor potential vanilloid 1 (TRPV1) channel and the cannabinoid receptor CB1.

Biochemical And Physiological Effects

N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells and to possess antiangiogenic activity. In addition, N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide has been shown to modulate the activity of various ion channels and receptors, which may contribute to its biological activity.

Advantages And Limitations For Lab Experiments

N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. It has also been extensively studied, which means that there is a wealth of information available on its biological activity and mechanism of action. However, N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide also has some limitations for use in lab experiments. It is a relatively complex compound, which means that it may be difficult to synthesize and purify. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide. One area of research could focus on further elucidating its mechanism of action, particularly with regard to its modulation of ion channels and receptors. Another area of research could focus on its potential applications in drug discovery, particularly for the development of new anti-inflammatory and anticancer drugs. Finally, research could also focus on developing new synthetic methods for N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide that are more efficient and scalable.

Synthesis Methods

The synthesis of N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide involves the reaction of 2-methoxy-5-nitrophenylamine with octadecanoyl chloride to form N-(2-methoxy-5-nitrophenyl)octadecanamide. This intermediate is then reduced to N-(2-methoxy-5-aminophenyl)octadecanamide, which is subsequently reacted with 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylic acid to form N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide.

Scientific Research Applications

N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide has been shown to possess a range of biological activities, including antibacterial, antifungal, and antiviral properties. It has also been shown to inhibit the growth of cancer cells and to possess anti-inflammatory activity. In addition, N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide has been used as a tool compound in drug discovery research, as it can modulate the activity of various enzymes and receptors.

properties

CAS RN

150919-56-5

Product Name

N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide

Molecular Formula

C37H60N4O6

Molecular Weight

656.9 g/mol

IUPAC Name

N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide

InChI

InChI=1S/C37H60N4O6/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30(42)38-27-24-25-29(47-7)28(26-27)39-33(44)31(32(43)36(2,3)4)41-34(45)37(5,6)40-35(41)46/h24-26,31H,8-23H2,1-7H3,(H,38,42)(H,39,44)(H,40,46)

InChI Key

JDIUCAYZFZBZRQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)C(NC2=O)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)C(NC2=O)(C)C

Origin of Product

United States

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